molecular formula C8H7NS B8067204 2-Cyclopropyl-4-ethynylthiazole

2-Cyclopropyl-4-ethynylthiazole

Cat. No.: B8067204
M. Wt: 149.21 g/mol
InChI Key: OGKIJFKBBATRRA-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-ethynylthiazole is a heterocyclic compound with the molecular formula C8H7NS and a molecular weight of 149.22 g/mol It is characterized by a thiazole ring substituted with a cyclopropyl group at the 2-position and an ethynyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-ethynylthiazole typically involves the formation of the thiazole ring followed by the introduction of the cyclopropyl and ethynyl substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea can yield thiazole derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-ethynylthiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-ethynylthiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the cyclopropyl and ethynyl groups can enhance binding affinity and specificity . These interactions can modulate the activity of target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-4-ethynylthiazole is unique due to the presence of both cyclopropyl and ethynyl groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s stability, reactivity, and binding interactions compared to other thiazole derivatives .

Properties

IUPAC Name

2-cyclopropyl-4-ethynyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c1-2-7-5-10-8(9-7)6-3-4-6/h1,5-6H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKIJFKBBATRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CSC(=N1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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